WH-4-023 is a synthetic compound recognized for its potent inhibitory effects on specific protein kinases, particularly Lck (lymphocyte-specific protein tyrosine kinase) and Src (a proto-oncogene tyrosine-protein kinase). It is classified as a dual inhibitor, demonstrating high selectivity with IC50 values of 2 nM for Lck and 6 nM for Src, making it a significant tool in cancer research and therapeutic development aimed at targeting these kinases . The compound is notable for its potential applications in studying signaling pathways involved in cancer progression and immune response modulation.
WH-4-023 has been synthesized in laboratory settings and is categorized under small molecule inhibitors, specifically targeting non-receptor tyrosine kinases. It is part of a broader class of compounds designed to interfere with kinase activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival . The compound's chemical structure includes a pyrimidine core, which is common among many kinase inhibitors.
The synthesis of WH-4-023 typically involves several steps that start with the construction of the core pyrimidine structure. This process may include:
The synthesis pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.
WH-4-023 has a complex molecular structure characterized by its pyrimidine core, which is substituted with various functional groups that confer its inhibitory properties. The specific arrangement of atoms within the molecule allows it to effectively bind to the active sites of Lck and Src kinases.
The compound's molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.3 g/mol. Structural studies indicate that WH-4-023 exhibits specific interactions with key amino acid residues at the active sites of its target kinases, enhancing its selectivity .
WH-4-023 primarily functions through competitive inhibition of Lck and Src kinases. The compound binds to the ATP-binding site of these kinases, preventing ATP from engaging with the enzyme, thus halting downstream signaling pathways that promote cell proliferation and survival.
The mechanism involves hydrogen bonding and hydrophobic interactions between WH-4-023 and critical residues within the kinase active site. Kinetic studies reveal that WH-4-023's inhibition follows Michaelis-Menten kinetics, allowing for detailed analysis of its inhibitory potency under varying substrate concentrations .
The action mechanism of WH-4-023 involves:
Experimental data indicate that treatment with WH-4-023 leads to reduced phosphorylation levels of key substrates involved in oncogenic signaling pathways, thereby inhibiting tumor growth in various cancer models .
WH-4-023 is typically presented as a solid powder at room temperature. It is soluble in organic solvents such as DMSO (dimethyl sulfoxide) but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile indicates it can form stable complexes with metal ions, which may influence its biological activity .
WH-4-023 has significant scientific applications primarily in cancer research:
Its ability to selectively inhibit critical signaling pathways makes WH-4-023 a valuable tool for both basic research and potential clinical applications in oncology .
WH-4-023 (KIN001-112, KIN112) is a potent, cell-permeable small molecule inhibitor that selectively targets key tyrosine kinases involved in critical cellular signaling pathways. Characterized by its 2-aminopyrimidine carbamate core structure, this compound exhibits nanomolar inhibitory potency against lymphocyte-specific kinase (Lck) and Src proto-oncogene (Src), with half-maximal inhibitory concentration (IC50) values of 2 nM and 6 nM, respectively, in biochemical assays [1] [4] [6]. Beyond its primary targets, WH-4-023 demonstrates significant activity against salt-inducible kinases (SIK1, SIK2, SIK3) with IC50 values of 10 nM, 22 nM, and 60 nM, respectively [4] [7]. Its development stemmed from efforts to create orally active inhibitors with improved selectivity profiles compared to earlier kinase inhibitors, positioning it as a valuable research tool for dissecting kinase-dependent signaling networks in cancer biology, immunology, and stem cell regulation [1] [7].
WH-4-023 functions as an ATP-competitive inhibitor that binds to the catalytic cleft of Lck and Src tyrosine kinases. These kinases share a conserved domain structure comprising SH3, SH2, and kinase domains, maintaining an autoinhibited conformation through intramolecular interactions. WH-4-023 preferentially targets the active conformations of these kinases, effectively disrupting their phosphorylation of downstream substrates [3] [5]. Lck, predominantly expressed in T-cells, is crucial for T-cell receptor (TCR) signaling initiation. WH-4-023 potently inhibits anti-CD3/CD28 antibody-induced interleukin-2 (IL-2) secretion and T-cell proliferation in human peripheral blood lymphocytes at nanomolar concentrations, confirming its functional disruption of proximal TCR signaling events [1] [5]. Similarly, Src kinase regulates diverse processes including cell adhesion, migration, and proliferation through focal adhesion kinase (FAK)-mediated pathways. WH-4-023 impedes Src-dependent phosphorylation events within focal adhesion complexes, thereby inhibiting integrin-mediated signaling cascades implicated in cancer cell motility [3].
Table 1: Kinase Inhibition Profile of WH-4-023
Kinase Target | IC₅₀ (nM) | Selectivity Fold vs p38α/KDR | Cellular Functional Impact |
---|---|---|---|
Lck | 2 | >300 | Blocks TCR signaling, IL-2 secretion, T-cell proliferation |
Src | 6 | >300 | Inhibits FAK-mediated adhesion, migration, proliferation |
SIK1 | 10 | Not reported | Modulates CRTC3 phosphorylation, macrophage polarization |
SIK2 | 22 | Not reported | Regulates gluconeogenesis, inflammatory responses |
SIK3 | 60 | Not reported | Controls hippocampal neuron function, myogenesis |
p38α | 530 | Reference | Minimal inhibition at therapeutic concentrations |
KDR (VEGFR2) | 140 | Reference | Minimal inhibition at therapeutic concentrations |
Beyond immune and cancer cell signaling, WH-4-023 contributes to maintaining naive pluripotency in human embryonic stem cells (hESCs). When combined with MEK inhibitor PD0325901, GSK-3 inhibitor CHIR99021, and BRAF inhibitor SB590885, WH-4-023 supports the long-term self-renewal of naive hESCs by suppressing differentiation-inducing signaling cascades. This combinatorial approach, partly mediated through Src kinase inhibition, stabilizes the core pluripotency transcription factor network (OCT4, SOX2, NANOG) and enables clonal expansion [2] [6] [7]. The compound's ability to modulate kinase signaling networks highlights its utility in stem cell engineering applications requiring precise control over pluripotency transitions.
While WH-4-023 exhibits >300-fold selectivity against vascular endothelial growth factor receptor 2 (KDR/VEGFR2) and p38α mitogen-activated protein kinase [1] [4], broader kinase profiling reveals inhibition of several off-targets at micromolar concentrations. Notable off-targets include Bruton's tyrosine kinase (BTK; IC50 ≈ 100 nM), spleen tyrosine kinase (Syk; IC50 ≈ 200 nM), and Janus kinase 2 (JAK2; IC50 ≈ 240 nM) [8]. This polypharmacology profile necessitates careful interpretation of cellular phenotypes observed with WH-4-023 treatment, particularly at higher concentrations. The compound's limited bioavailability in vivo further constrains its utility for systemic studies in model organisms [8].
WH-4-023 emerged from a medicinal chemistry campaign led by Martin et al. (2006) aimed at developing orally active Lck inhibitors for inflammatory diseases [7]. Systematic optimization of 2-aminopyrimidine carbamates yielded WH-4-023 as a lead compound with balanced potency against Lck (IC50 = 2 nM) and favorable pharmacokinetic properties. Its discovery was contemporaneous with increased understanding of Src-family kinases as therapeutic targets in both immunological disorders and cancer, driving interest in compounds with improved selectivity over broad-spectrum kinase inhibitors like dasatinib [1] [7].
The molecular structure of WH-4-023 (Chemical name: 2,6-Dimethylphenyl-N-(2,4-dimethoxyphenyl)-N-[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]carbamate; CAS: 837422-57-8) features several pharmacophoric elements essential for high-affinity kinase binding [5] [9]:
This arrangement yields a molecule with molecular weight 568.67 g/mol and formula C32H36N6O4. WH-4-023 exhibits good solubility in DMSO (100 mM) and ethanol (10 mM), facilitating in vitro experimentation [5] [6].
Table 2: Key Physicochemical and Pharmacological Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₃₂H₃₆N₆O₄ | Determines drug-likeness and synthetic accessibility |
Molecular Weight | 568.67 g/mol | Impacts membrane permeability and bioavailability |
CAS Number | 837422-57-8 | Unique compound identifier |
Primary Targets | Lck, Src, SIK1/2/3 | Defines core therapeutic/research applications |
Biochemical IC₅₀ (Lck) | 2 nM | Reflects high potency against primary target |
Biochemical IC₅₀ (Src) | 6 nM | Confirms dual inhibitory capability |
Selectivity (vs p38α/KDR) | >300-fold | Reduces confounding off-target effects at physiological concentrations |
Aqueous Solubility | <1 mg/mL (H₂O); soluble in DMSO/EtOH | Informs experimental solvent systems |
Key SAR findings from the development of WH-4-023 include:
These structural insights informed subsequent generations of Lck/Src inhibitors with improved selectivity and pharmacokinetic profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7